molecular formula C23H25BrCl2N2O4 B13443756 Piperazine, 1-acetyl-4-[4-[[2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-, (2S-cis)- CAS No. 142128-65-2

Piperazine, 1-acetyl-4-[4-[[2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-, (2S-cis)-

Cat. No.: B13443756
CAS No.: 142128-65-2
M. Wt: 544.3 g/mol
InChI Key: LEEYKGOSYAZIKC-NFBKMPQASA-N
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Description

Piperazine, 1-acetyl-4-[4-[[2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-, (2S-cis)- is a complex organic compound known for its unique structural properties. This compound features a piperazine ring substituted with an acetyl group and a phenyl group that is further substituted with a bromomethyl and dichlorophenyl dioxolane moiety. The (2S-cis) configuration indicates the specific stereochemistry of the molecule, which can significantly influence its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-acetyl-4-[4-[[2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-, (2S-cis)- typically involves multiple steps:

    Formation of the Dioxolane Ring: The dioxolane ring is formed by reacting 2,4-dichlorobenzaldehyde with a suitable diol under acidic conditions.

    Bromomethylation: The dioxolane intermediate is then bromomethylated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator.

    Piperazine Substitution: The bromomethylated dioxolane is reacted with 1-acetyl-4-hydroxyphenylpiperazine under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the bromomethyl group, leading to the formation of corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can target the acetyl group, converting it to an alcohol or removing it entirely.

    Substitution: The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the bromomethyl group under basic or neutral conditions.

Major Products

    Oxidation: Formation of alcohols or carboxylic acids.

    Reduction: Formation of alcohols or deacetylated products.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and interact with enzymes makes it a candidate for drug design and development.

Medicine

The compound’s structural similarity to known pharmacologically active molecules suggests potential medicinal applications. It may be investigated for its antifungal, antibacterial, or anticancer properties.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of Piperazine, 1-acetyl-4-[4-[[2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-, (2S-cis)- involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The dichlorophenyl group can interact with hydrophobic pockets, enhancing binding affinity. The overall effect depends on the specific biological context and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of Piperazine, 1-acetyl-4-[4-[[2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-, (2S-cis)- lies in its specific stereochemistry and the presence of the bromomethyl group. These features confer distinct reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

CAS No.

142128-65-2

Molecular Formula

C23H25BrCl2N2O4

Molecular Weight

544.3 g/mol

IUPAC Name

1-[4-[4-[[(2S,4R)-2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone

InChI

InChI=1S/C23H25BrCl2N2O4/c1-16(29)27-8-10-28(11-9-27)18-3-5-19(6-4-18)30-13-20-14-31-23(15-24,32-20)21-7-2-17(25)12-22(21)26/h2-7,12,20H,8-11,13-15H2,1H3/t20-,23-/m1/s1

InChI Key

LEEYKGOSYAZIKC-NFBKMPQASA-N

Isomeric SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OC[C@@H]3CO[C@@](O3)(CBr)C4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CBr)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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